REACTION_CXSMILES
|
Br[C:2]1[C:7](Cl)=[CH:6][CH:5]=[CH:4][C:3]=1[Cl:9].C([Mg]Cl)(C)C.O1CCCC1.[CH3:20][C:21]([CH3:27])=[C:22]1[CH:26]=[CH:25][CH:24]=[CH:23]1>C1(C)C=CC=CC=1>[Cl:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:2]=1[CH:23]1[C:22](=[C:21]([CH3:27])[CH3:20])[CH:26]2[CH:25]=[CH:24]1
|
Name
|
|
Quantity
|
22.59 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
13.03 g
|
Type
|
reactant
|
Smiles
|
CC(=C1C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 10 hours
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
Aqueous work up with saturated aqueous ammonium chloride and ethyl acetate extraction
|
Type
|
WASH
|
Details
|
followed by washings with brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
gave the crude material which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C3C=CC(C2=CC=C1)C3=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.03 g | |
YIELD: PERCENTYIELD | 83.6% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |